Arachidonoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

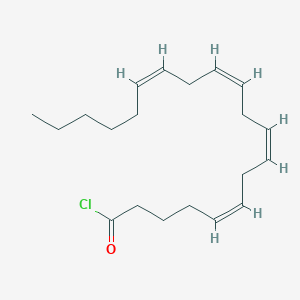

Arachidonoyl chloride is a derivative of arachidonic acid . It is an unsaturated fatty acid chloride used in proteomics research . It serves as a crucial fatty acid and plays a vital role in the biosynthesis of prostaglandins and other molecules that regulate inflammation and immune responses .

Synthesis Analysis

Arachidonoyl Chloride is derived from Arachidonic Acid and is commonly used as an intermediate in the synthesis of arachidonic acid derivatives .Molecular Structure Analysis

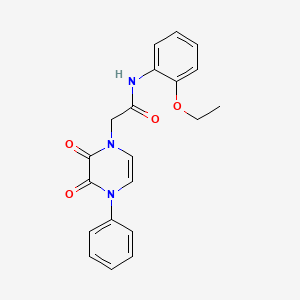

The empirical formula of Arachidonoyl chloride is C20H31ClO. It has a molecular weight of 322.91 . The SMILES string representation isCCCCC\C=C/C\C=C/C\C=C/C\C=C/CCCC(Cl)=O .

科学的研究の応用

Pro-Angiogenic Mediator

Arachidonoyl chloride, particularly as N-arachidonoyl serine (ARA-S), has been identified as a pro-angiogenic mediator. Studies show that ARA-S can induce vasodilation and demonstrates vasoprotective potential through the activation of key signaling pathways in endothelial cells. This suggests its role in enhancing endothelial functions and its potential application in angiogenesis-related research (Zhang et al., 2010).

Neuroprotective Effects

Research indicates that N-arachidonoyl-l-serine (AraS), structurally related to the endocannabinoid family, exhibits neuroprotective effects following traumatic brain injury. This includes improvements in functional outcome and reduction in edema and lesion volume, suggesting its importance in neurological research (Cohen-Yeshurun et al., 2011).

Influence on Calcium Channels

ARA-S also affects N-type Ca2+ channels in rat sympathetic ganglion neurons. It augments Ca2+ current by causing a hyperpolarizing shift in the activation curve, indicating its role in modulating nervous system functions and its potential application in research on calcium channel regulation (Guo et al., 2008).

Vasodilatory Properties

N-arachidonoyl-l-serine (ARA-S) has been shown to have vasodilatory properties. Unlike anandamide, ARA-S binds weakly to cannabinoid CB1 and CB2 or vanilloid TRPV1 receptors but can still produce endothelium-dependent vasodilation. This highlights its potential as a subject of study for cardiovascular and endothelial research (Milman et al., 2006).

作用機序

Target of Action

Arachidonoyl chloride is a derivative of arachidonic acid . It is primarily involved in the endocannabinoid system, where it interacts with various receptors, including the cannabinoid receptors .

Mode of Action

Arachidonoyl chloride’s interaction with its targets results in various changes. For instance, it plays a role in the synthesis of anandamide (AEA) and 2-arachidonoylglycerol (2-AG), two major endogenous agonists of the cannabinoid receptors . These molecules are engaged in different forms of synaptic plasticity and take part in different behavioral functions .

Biochemical Pathways

Arachidonoyl chloride is involved in the biosynthesis of endocannabinoids. The metabolic pathways of these endocannabinoids are completely different. For instance, 2-AG is mostly produced from inositol phospholipids via diacylglycerol by phospholipase C and diacylglycerol lipase and then degraded by monoacylglycerol lipase . On the other hand, anandamide is concomitantly produced with larger amounts of other N-acylethanolamines via N-acyl-phosphatidylethanolamines (NAPEs) .

Pharmacokinetics

It is known that anandamide and 2-ag, which are synthesized from arachidonoyl chloride, are both synthesized on demand and have a short-lived transmission .

Result of Action

The molecular and cellular effects of arachidonoyl chloride’s action are primarily mediated through its role in the synthesis of endocannabinoids. These endocannabinoids have various effects, including the resolution of acute pain, analgesic benefit to neuropathic, gastrointestinal, inflammatory, and chemotherapy-induced pain .

Safety and Hazards

将来の方向性

Arachidonoyl chloride has been used as an intermediate in the synthesis of arachidonic acid derivatives . It serves as a crucial fatty acid and plays a vital role in the biosynthesis of prostaglandins and other molecules that regulate inflammation and immune responses . Future directions for its use could involve further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

特性

IUPAC Name |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBLHFFUSJRJQO-DOFZRALJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2451337.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole](/img/structure/B2451340.png)

![3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2451341.png)

![3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride](/img/structure/B2451343.png)

![Furan-3-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2451346.png)

![1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2451352.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2451354.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2451355.png)

![7-methyl-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2451357.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride](/img/structure/B2451360.png)